molecular formula C21H12F9P B088308 Tris(4-trifluoromethylphenyl)phosphine CAS No. 13406-29-6

Tris(4-trifluoromethylphenyl)phosphine

Cat. No. B088308
CAS RN: 13406-29-6
M. Wt: 466.3 g/mol
InChI Key: PXYCJKZSCDFXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-trifluoromethylphenyl)phosphine is a white to light yellow crystal powder . It is a raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular formula of Tris(4-trifluoromethylphenyl)phosphine is C21H12F9P . Its molecular weight is 466.28 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Tris(4-trifluoromethylphenyl)phosphine is a ligand suitable for various coupling reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

Tris(4-trifluoromethylphenyl)phosphine is insoluble in water . It has a boiling point of 382.8±42.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • High Voltage Li-ion Batteries : Tris(pentafluorophenyl)phosphine (TPFPP) improves the cycling performance of high voltage (~5 V) lithium-ion batteries. This phosphine additive helps form a protective film on battery components, enhancing cell cycling performance (Xu et al., 2012).

  • Biochemical Systems : Tris(2-carboxyethyl)phosphine and its ester analogues serve as reductants of peptide and protein disulfide bonds. They offer different rates of reactivity and membrane permeability, useful in various biochemical applications (Cline et al., 2004).

  • Coordination Chemistry and Catalysis : Tris(hydroxymethyl)phosphine, a water-soluble compound, is utilized in coordination chemistry. It has applications in hydrogenation of lignin in pulp and in medicinal drugs. Additionally, it acts as a bleaching agent for pulps (James & Lorenzini, 2010).

  • Chemical Synthesis : Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine influences the properties of crowded triarylphosphines, such as oxidation potential and UV-Vis absorption, which are significant in chemical synthesis processes (Sasaki et al., 2008).

  • Catalysis in Aqueous Phase : Amphiphilic phosphines, like Tris[p-(10-phenyldecyl)phenyl]phosphine, show promise in rhodium-catalyzed hydroformylation of higher olefins, displaying superior rates and selectivities (Hanson et al., 1998).

  • Colorimetric Reagent : Tris(o-hydroxyphenyl)phosphine oxide is a colorimetric reagent for determining ferric iron in solutions, showing stability and a wide range of concentration adherence (Holdoway & Willans, 1958).

  • Synthesis of Silver Nanoclusters : Tris(4-fluorophenyl)phosphine is used in the synthesis of atomically precise, hydride-rich silver nanoclusters, indicating potential in functionalization and exploration of metal-ligand bonding (Bootharaju et al., 2016).

  • Electrochemical Properties : Tris(4-trifluoromethylphenyl)phosphine complexes have been synthesized and characterized, showing potential in catalyzing the reduction of protons to molecular H2 (Yan et al., 2020).

  • Reductive Cleavage of Small-Molecule Disulfides : Tris(3-hydroxypropyl)phosphine is used as a reducing agent for the reductive cleavage of disulfide bonds in various media, demonstrating versatility and stability (McNulty et al., 2015).

Safety And Hazards

Tris(4-trifluoromethylphenyl)phosphine causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Tris(4-trifluoromethylphenyl)phosphine, as an organic phosphine ligand or catalyst, can participate in various organic reactions and play a significant role in these reactions . It is expected to find more applications in organic synthesis, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

tris[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYCJKZSCDFXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928398
Record name Tris[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-trifluoromethylphenyl)phosphine

CAS RN

13406-29-6
Record name Phosphine, tris(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-trifluoromethylphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(4-trifluoromethylphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(4-trifluoromethylphenyl)phosphine
Reactant of Route 3
Reactant of Route 3
Tris(4-trifluoromethylphenyl)phosphine
Reactant of Route 4
Reactant of Route 4
Tris(4-trifluoromethylphenyl)phosphine
Reactant of Route 5
Reactant of Route 5
Tris(4-trifluoromethylphenyl)phosphine
Reactant of Route 6
Reactant of Route 6
Tris(4-trifluoromethylphenyl)phosphine

Citations

For This Compound
132
Citations
L Yan, J Yang, XF Liu, YL Li, XH Liu… - Journal of Chemical …, 2021 - Springer
In this paper, two diiron toluene-3,4-dithiolate complexes with tris(3-fluorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine have been synthesized and characterized. …
Number of citations: 1 link.springer.com
FY Chen, LH Wang, WJ Tian, XF Liu, YL Li… - Inorganic and Nano …, 2022 - Taylor & Francis
Two diiron ethane-1,2-dithiolate complexes were prepared and structurally characterized. Reactions of the parent complex [Fe 2 (CO) 6 (μ-SCH 2 CH 2 S)] (1) with tris(4-…
Number of citations: 1 www.tandfonline.com
L Yan, LH Wang, J Yang, XF Liu, YL Li… - Inorganic and Nano …, 2020 - Taylor & Francis
Two diiron propane-1,2-dithiolate complexes with monosubstituted tris(3-chlorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine were synthesized and characterized. …
Number of citations: 2 www.tandfonline.com
HM Lin, LH Wang, A Li, QM Xiao, XF Liu… - … Crystals and Liquid …, 2020 - Taylor & Francis
In this paper, three diiron butane-1,2-dithiolate complexes have been prepared and characterized. Treatment of the starting complex [Fe 2 (CO) 6 {µ-SCH 2 CH(CH 2 CH 3 )S}] (1) with a …
Number of citations: 2 www.tandfonline.com
X Fan, Y Wang, X Shen, Z Yu, WH Jeong… - Journal of Materials …, 2023 - pubs.rsc.org
Despite the enormous developments in perovskite light-emitting diodes (PeLEDs) recently, obtaining efficient blue PeLEDs is still considered a critical challenge due to the non-…
Number of citations: 4 pubs.rsc.org
YQ Xia, YY Tang, ZM Liang, CB Yu, XG Zhou… - Journal of Molecular …, 2005 - Elsevier
Five novel ruthenium complexes, RuCl 2 (MOTPP) 2 [(S,S)-DPEN] [MOTPP=tris(4-methoxyphenyl)phosphine] (1), RuCl 2 (TFTPP) 2 [(S,S)-DPEN] [TFTPP=tris(4-trifluoromethylphenyl)…
Number of citations: 23 www.sciencedirect.com
XY MA, K WANG, L ZHANG, XJ LI… - Chinese Journal of …, 2007 - Wiley Online Library
A series of new iridium complexes, IrCl(COD)(TMOPP) (1) [COD=1,5‐cyclooctadiene, TMOPP=tris(4‐ methoxyphenyl)phosphine], IrCl(COD)(TFMPP) (2) [TFMPP=tris(4‐…
Number of citations: 9 onlinelibrary.wiley.com
YC Yuan, HB Yang, XY Tang, Y Wei… - Chemistry–A European …, 2016 - Wiley Online Library
A novel intramolecular oxycyanation of methylenecyclopropanes is reported that proceeds through oxidative cleavage of the N−CN bond and subsequent palladium transfer from N to O …
D McLeod, N Inunnguaq Jessen… - … A European Journal, 2022 - Wiley Online Library
An unusual diastereodivergent stereoselective allylation reaction is presented. It consists of a palladium‐catalyzed allylation reaction of an organocatalytically generated amino …
F Gärtner, A Boddien, E Barsch… - … A European Journal, 2011 - Wiley Online Library
An extended study of a novel visible‐light‐driven water reduction system containing an iridium photosensitizer, an in situ iron(0) phosphine water reduction catalyst (WRC), and …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.